molecular formula C7H7NO4S B1640136 1-(Methylsulfonyl)-2-nitrobenzene CAS No. 2976-34-3

1-(Methylsulfonyl)-2-nitrobenzene

Cat. No.: B1640136
CAS No.: 2976-34-3
M. Wt: 201.2 g/mol
InChI Key: VAUDOALZTARJIW-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUDOALZTARJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-nitrophenyl methyl sulfone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Nitrophenyl Methyl Sulfone

Introduction

2-Nitrophenyl methyl sulfone is an organosulfur compound featuring a nitro group and a methyl sulfone group attached to a benzene ring. The strategic placement of a potent electron-withdrawing nitro group ortho to the sulfone functionality imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The methyl sulfone moiety itself is a significant pharmacophore in modern drug discovery, prized for its ability to enhance solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 2-nitrophenyl methyl sulfone, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.

Chemical Structure and Molecular Formula

2-Nitrophenyl methyl sulfone consists of a phenyl ring substituted at the C1 and C2 positions with a methyl sulfone (-SO₂CH₃) group and a nitro (-NO₂) group, respectively.

Molecular Formula: C₇H₇NO₄S[4][5]

Molecular Weight: 201.20 g/mol [5]

CAS Number: 2976-34-3[4][5]

Synonyms: Methyl 2-nitrophenyl sulphone[4]

Below is a diagram representing the chemical structure of 2-nitrophenyl methyl sulfone.

Caption: Chemical Structure of 2-Nitrophenyl Methyl Sulfone.

Physicochemical Properties

The key properties of 2-nitrophenyl methyl sulfone are summarized in the table below, based on commercially available specifications.

PropertyValueReferences
Appearance White to light yellow or green powder/crystal[5]
Melting Point 105.0 - 109.0 °C
Purity (GC) >98.0%[4]
Storage Temperature Room Temperature (recommended in a cool, dark place)[4]

Synthesis and Manufacturing

The synthesis of aryl sulfones is a well-established field in organic chemistry. A common and reliable method for preparing 2-nitrophenyl methyl sulfone involves a two-step process starting from a readily available nitroaromatic halide. This approach leverages the oxidation of a sulfide intermediate, which is a cornerstone reaction in organosulfur chemistry.

Synthetic Workflow

The logical pathway to synthesize 2-nitrophenyl methyl sulfone is outlined below. The process begins with a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by an oxidation step. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, making the initial substitution efficient.

Caption: Synthetic workflow for 2-Nitrophenyl Methyl Sulfone.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Nitrophenyl Methyl Sulfide

  • Reaction Setup: To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. The choice of an aprotic solvent is crucial as it facilitates the SNAᵣ mechanism by not solvating the nucleophile as strongly as a protic solvent would.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-nitrophenyl methyl sulfide, which can be purified by column chromatography if necessary.

Step 2: Oxidation to 2-Nitrophenyl Methyl Sulfone

  • Reaction Setup: Dissolve the 2-nitrophenyl methyl sulfide (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask equipped with a condenser.

  • Reaction Execution: Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise to the solution. The reaction is exothermic and may require cooling to maintain a temperature between 60-70 °C. After the addition, heat the mixture for 2-3 hours. The oxidation of the electron-rich sulfide to the sulfone is a robust transformation, and acetic acid serves as an excellent solvent that is stable to the oxidative conditions.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-nitrophenyl methyl sulfone.

Reactivity and Applications in Drug Development

The chemical behavior of 2-nitrophenyl methyl sulfone is dictated by its three core components: the aromatic ring, the nitro group, and the methyl sulfone group.

Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is highly valuable as it converts the molecule into 2-aminophenyl methyl sulfone, a versatile building block for synthesizing a wide range of heterocyclic compounds, such as benzimidazoles and quinazolines, which are prevalent in medicinal chemistry. The ability to selectively reduce the nitro group provides a gateway to diverse bioactive scaffolds.[6]

  • Aromatic Ring Reactivity: The presence of two strong electron-withdrawing groups (-NO₂ and -SO₂CH₃) deactivates the aromatic ring towards electrophilic substitution. Conversely, it highly activates the ring for further nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

  • Sulfone Group Stability: The sulfone group is exceptionally stable under a wide range of reaction conditions, including strongly acidic, basic, and oxidative environments. This chemical inertness makes it an ideal functional group for inclusion in complex drug molecules that must withstand various physiological conditions.[2]

Role in Drug Discovery

While 2-nitrophenyl methyl sulfone itself is not typically a final drug product, it serves as a crucial intermediate. The methyl sulfone moiety is a privileged functional group in medicinal chemistry for several reasons:

  • Polarity and Solubility: It is a polar, aprotic group that can act as a hydrogen bond acceptor, often improving the aqueous solubility and overall physicochemical profile of a drug candidate.

  • Metabolic Stability: The sulfone group is resistant to metabolic degradation, which can enhance the half-life and bioavailability of a drug.[2]

  • Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can modulate the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and membrane permeability.[2]

Compounds containing the sulfone functional group have found applications as anti-inflammatory, antibacterial, anticancer, and anti-HIV agents.[7] Therefore, intermediates like 2-nitrophenyl methyl sulfone are instrumental in the synthesis of these advanced therapeutic agents.

Safety and Handling

Proper handling and storage are critical to ensure safety in the laboratory. The following information is derived from typical Safety Data Sheets (SDS) for related chemical compounds.

Safety AspectRecommendationReferences
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, protective gloves, and a lab coat.[8][9]
Handling Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[8][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
First Aid (Inhalation) Move the person into fresh air. If breathing is difficult, give oxygen.[9]
First Aid (Skin Contact) Wash off with soap and plenty of water. Take off contaminated clothing immediately.[9]
First Aid (Eye Contact) Rinse cautiously with water for several minutes.[8][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9][10]

Conclusion

2-Nitrophenyl methyl sulfone is a well-defined chemical compound with significant potential as a synthetic intermediate. Its structure, featuring two powerful electron-withdrawing groups, governs its reactivity and utility. The straightforward synthesis and the stability of the sulfone moiety, combined with the synthetic versatility of the reducible nitro group, make it a valuable precursor for the construction of complex molecules. For researchers in drug discovery and development, the incorporation of the methyl sulfone group via intermediates like this offers a reliable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.

References

  • Pure Synth. Methyl 2-Nitrophenyl Sulfone 98.0%(GC).

  • Lab Pro. Methyl 2-Nitrophenyl Sulfone, 5G - M2927-5G.

  • Pharmaffiliates. Methyl (2-nitrophenyl)sulfane.

  • Apollo Scientific. 2-Methyl-4-nitrophenol Safety Data Sheet.

  • Fisher Scientific. 4-Methyl-2-nitrophenol Safety Data Sheet.

  • BLDpharm. (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.

  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Nitrophenyl Sulfone.

  • ECHEMI. 2-Nitrophenyl phenyl sulfide SDS.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrophenyl Phenyl Sulfide in Modern Organic Synthesis.

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?

  • ECHEMI. Synthesis of 2-methyl-4-nitrophenol from benzene?

  • PubChemLite. 2-nitrophenyl methanesulfonate (C7H7NO5S).

  • PubChem. 2-Nitrophenyl 4-methylbenzenesulfonate.

  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

  • PubChem. (5-Formyl-2-nitrophenyl) methanesulfonate.

  • ChemicalBook. N-(5-Methylsulphonyl-2-nitrophenyl)piperazine Safety Data Sheet.

  • Google Patents. CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid.

  • ChemRxiv. A New Reagent to Access Methyl Sulfones.

  • Canadian Journal of Chemistry. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures.

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

  • ResearchGate. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

  • Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.

  • PharmaBlock. Application of Methylsulfone in Drug Discovery.

  • PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

  • ChemScene. (5-Chloro-2-nitrophenyl)(methyl)sulfane.

Sources

Technical Whitepaper: Comparative Analysis of Regioisomeric Nitrophenyl Methyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-(methylsulfonyl)-2-nitrobenzene (Ortho isomer) and its 4-nitro isomer (Para isomer). These compounds serve as critical electrophilic scaffolds in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and HPPD-inhibitor herbicides (e.g., Mesotrione).

The distinction between these isomers is not merely structural but dictates their thermodynamic stability, nucleophilic aromatic substitution (


) reactivity profiles, and downstream utility. This guide synthesizes physicochemical data, synthetic protocols, and mechanistic insights to support researchers in process optimization and drug development.

Structural & Physicochemical Characterization

The core difference lies in the positional relationship between the nitro (


) and methylsulfonyl (

) groups. Both groups are strongly electron-withdrawing, but their relative orientation creates distinct electronic and steric environments.
Steric and Electronic Divergence
  • 1-(Methylsulfonyl)-4-nitrobenzene (Para): The substituents are at a

    
     angle. The molecule possesses a higher degree of symmetry, allowing for efficient crystal packing. The dipole moments of the two electron-withdrawing groups (EWGs) partially cancel (though both pull away from the ring), resulting in a net dipole that is significant but linear.
    
  • 1-(Methylsulfonyl)-2-nitrobenzene (Ortho): The substituents are at a

    
     angle. The "Ortho Effect" is prominent here. The bulky 
    
    
    
    group forces the nitro group to twist out of planarity with the benzene ring to relieve steric strain. This deconjugation raises the internal energy of the molecule and increases the net molecular dipole moment as the vectors are additive.
Physicochemical Data Comparison
Property1-(Methylsulfonyl)-2-nitrobenzene (Ortho)1-(Methylsulfonyl)-4-nitrobenzene (Para)Impact on Processing
CAS Number 2518-98-11133-07-9Critical for sourcing; do not confuse with methyl-substituted derivatives.
Melting Point 105 – 108 °C142 – 144 °CThe para isomer's symmetry leads to a higher MP, requiring higher temperatures for melt-phase reactions.
Solubility Higher in polar organic solvents (MeOH, DCM)Lower solubility due to crystal lattice energyOrtho isomer is easier to dissolve for low-temperature lithiation or

reactions.
Dipole Moment High (Additive vectors)Moderate (Opposing vectors)Ortho isomer interacts more strongly with polar stationary phases (silica) during purification.
Reactivity Sterically hindered; Kinetic controlSterically accessible; Thermodynamic controlPara isomer reacts faster with bulky nucleophiles.

Synthetic Architecture

The industrial standard for synthesizing both isomers involves the catalytic oxidation of their corresponding thioether precursors (2-nitrothioanisole or 4-nitrothioanisole). This route is preferred over nitration of methyl phenyl sulfone, which yields mixtures of isomers that are difficult to separate.

Optimized Oxidation Protocol (Green Chemistry)

Objective: Selective oxidation of sulfide to sulfone without over-oxidation or ring degradation.

  • Precursors: 2-Nitrothioanisole (Ortho) or 4-Nitrothioanisole (Para).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) or Ammonium Molybdate.
    
  • Solvent: Acetic Acid or Methanol (for milder conditions).

Step-by-Step Methodology:
  • Charge: Dissolve 1.0 eq of the specific nitrothioanisole in Glacial Acetic Acid (5 vol).

  • Catalyst: Add 0.05 eq of

    
    . Heat the mixture to 50°C.
    
  • Oxidation: Dropwise addition of 3.0 eq

    
     (30% aq). Caution: Exothermic. Maintain internal temp < 80°C.[1]
    
  • Monitoring: Reaction proceeds via the Sulfoxide intermediate. Monitor by HPLC until Sulfoxide < 0.5%.

  • Workup: Quench with sodium bisulfite (to destroy excess peroxide). Pour into ice water. The Para isomer typically precipitates as a white solid; the Ortho isomer may require extraction with DCM due to higher solubility.

Synthetic Pathway Visualization

SynthesisPathway Sulfide Nitrothioanisole (Sulfide) Ox1 Oxidation Step 1 (Fast) Sulfide->Ox1 + H2O2 / Catalyst Sulfoxide Nitrophenyl Sulfoxide (Intermediate) Ox1->Sulfoxide Ox2 Oxidation Step 2 (Rate Limiting) Sulfoxide->Ox2 + H2O2 / Heat Sulfone Nitrophenyl Sulfone (Product) Ox2->Sulfone

Figure 1: Stepwise oxidation pathway from sulfide to sulfone. The second oxidation step (Sulfoxide to Sulfone) is sterically more demanding, particularly for the Ortho isomer.

Reactivity & Mechanistic Divergence

The primary utility of these molecules lies in their reactivity toward Nucleophilic Aromatic Substitution (


). The sulfonyl group (

) is a powerful electron-withdrawing group (Hammett

) that activates the ring.
Displacement Analysis

In these systems, two potential leaving groups exist: the Nitro group (


) and the Methylsulfonyl group (

).
  • Standard Conditions (Alkoxides/Amines): The Nitro group is the preferred leaving group (forming aryl ethers or anilines). The nitrite ion (

    
    ) is a stable leaving group, and the sulfone remains to activate the complex.
    
  • Thiol Nucleophiles: Can sometimes displace the sulfonyl group depending on solvent polarity (thiolate attack).

Regioselectivity and Kinetics
  • Para-Isomer Reactivity:

    • Forms a highly stabilized Meisenheimer complex where the negative charge is delocalized onto the sulfonyl oxygens.

    • Result: Rapid reaction with nucleophiles. Ideal for introducing the methylsulfonylphenyl moiety into drugs (e.g., Coxibs).

  • Ortho-Isomer Reactivity:

    • Steric hindrance from the adjacent

      
       group blocks the approach of the nucleophile to the ipso-carbon bearing the nitro group.
      
    • Result: Slower reaction rates (kinetic penalty). Requires higher temperatures or smaller nucleophiles.

Reaction Divergence Diagram

Reactivity cluster_legend Reactivity Key Ortho 1-Ms-2-Nitrobenzene (Ortho) Nu Nucleophile (Nu-) (e.g., NaOMe) Ortho_Prod 2-Methoxy-phenyl methyl sulfone (Ortho-Anisole deriv.) Ortho->Ortho_Prod SNAr (-NO2) Para 1-Ms-4-Nitrobenzene (Para) Para_Prod 4-Methoxy-phenyl methyl sulfone (Para-Anisole deriv.) Para->Para_Prod SNAr (-NO2) Ortho_Path Sterically Hindered Attack (Slow Kinetics) Para_Path Resonance Stabilized (Fast Kinetics) Legend Para isomer reacts faster due to lack of steric hindrance and efficient resonance stabilization.

Figure 2: Comparative reactivity in Nucleophilic Aromatic Substitution.[2] The Para isomer is kinetically favored.

Application in Medicinal Chemistry[4][5]

The choice of isomer dictates the pharmacological profile of the final drug candidate.

Para-Isomer (4-MSNB)

This is the "Workhorse" scaffold for anti-inflammatory drugs.

  • Target: COX-2 Inhibitors (Coxibs).

  • Mechanism: The 4-methylsulfonylphenyl group fits into the side pocket of the COX-2 enzyme, providing selectivity over COX-1.

  • Example: Etoricoxib and Rofecoxib intermediates. The nitro group is often displaced or reduced to an aniline to form the central heterocyclic ring.

Ortho-Isomer (2-MSNB)

This scaffold is prominent in agrochemistry and specific enzyme inhibitors.

  • Target: HPPD Inhibitors (Herbicides).

  • Mechanism: Precursor to Mesotrione . The ortho-positioning is crucial for the chelation of the iron atom in the enzyme's active site.

  • Workflow: 2-Nitro-4-methylsulfonylbenzoic acid (a related derivative) is the direct precursor, but the 2-MSNB core chemistry (ortho-activation) applies.

Safety & Handling (HSE)

Both isomers are Energetic Materials . The combination of a Nitro group (oxidizer) and a Sulfone (fuel/oxidizer hybrid) on a benzene ring creates high decomposition energy.

  • Thermal Stability:

    • Do not distill these compounds to dryness.

    • DSC (Differential Scanning Calorimetry) data typically shows exotherms beginning >200°C, but catalytic impurities (metals) can lower this onset.

  • Toxicity:

    • Like most nitroaromatics, they are potential methemoglobinemia inducers.

    • Handle in a fume hood with nitrile gloves.

  • Shock Sensitivity:

    • While not primary explosives, dry cakes of nitro-sulfones can be shock-sensitive. Store wet (water wet) if possible during intermediate stages.

References

  • Physical Properties & Melting Points

    • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 258434, 1-(Methylsulfonyl)-4-nitrobenzene. Retrieved from [Link]

  • Synthetic Oxidation Protocols

    • McKillop, A., & Tarbin, J. A. (1996).[5] Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis. Tetrahedron, 52(45). (General oxidation methodology reference).

  • Nucleophilic Aromatic Substitution Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on kinetics and the "Ortho Effect").
  • Medicinal Chemistry Applications (COX-2): Prasit, P., et al. (1999). Discovery of Rofecoxib (Vioxx, MK-0966): A Potent and Selective Cyclooxygenase-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778.
  • Agrochemical Applications (Mesotrione)

    • Mitchell, G., et al. (2001).[5] Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120-128.

Sources

Electronic Properties of the Sulfonyl Group in Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interplay between the sulfonyl group (


) and the nitro group (

) on a benzene ring creates a unique electronic environment characterized by extreme electron deficiency. This guide dissects the electronic architecture of these systems, providing a mechanistic understanding of their reactivity profiles. We focus on the sulfonyl group not merely as a spectator, but as a tunable auxochrome that rivals the nitro group in electron-withdrawing capability, driving specific nucleophilic aromatic substitution (

) pathways and offering distinct electrochemical windows for chemoselective transformations.

Electronic Architecture: The Hammett Landscape

To rationalize the reactivity of sulfonyl-nitrobenzene derivatives, one must first quantify the electron-withdrawing power of the sulfonyl moiety relative to the nitro group. The sulfonyl group operates via a strong inductive effect (


) due to the electronegativity of the sulfur atom and a resonance effect (

) involving the delocalization of

-electrons into the S-O antibonding orbitals (negative hyperconjugation).
Comparative Hammett Parameters

The Hammett substituent constants (


) provide the quantitative basis for this comparison. Note the proximity of 

values between methylsulfonyl and nitro groups, indicating their competitive nature in deactivating the ring toward electrophiles but activating it toward nucleophiles.
Substituent (

)

(Para)

(Meta)
Electronic Character

0.78 0.71Strong

, Strong


0.72 0.60Strong

, Strong


0.93 0.79Extreme

(Inductive boost from F)

0.57 0.46Moderate

,


0.66 0.56Strong

, Moderate

Key Insight: While


 is historically considered the dominant electron-withdrawing group (EWG), the triflyl group (

) surpasses it. However, the standard methylsulfonyl group (

) is nearly equipotent to nitro, meaning a benzene ring substituted with both groups is highly electron-deficient (super-electrophilic).
Diagram 1: Electronic Deactivation Flow

The following diagram illustrates the vector summation of electron withdrawal in a 1-nitro-4-(methylsulfonyl)benzene system.

ElectronicEffects Benzene Benzene Core NO2 Nitro (-NO2) σp = 0.78 Benzene->NO2 Resonance (-R) SO2R Sulfonyl (-SO2R) σp = 0.72 Benzene->SO2R Induction (-I) >> Resonance LUMO LUMO Energy (Significant Lowering) NO2->LUMO Decreases SO2R->LUMO Decreases Reactivity Susceptibility to Nucleophilic Attack LUMO->Reactivity Increases k(SNAr)

Figure 1: Synergistic electron withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring for nucleophilic attack.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical synthetic application of the sulfonyl group in nitrobenzenes is its role as a nucleofuge (leaving group) or an activator .

The Activation Effect

In a molecule like 1-chloro-2-nitro-4-(methylsulfonyl)benzene, the sulfonyl group at the para position activates the ipso carbon (holding the chlorine) for nucleophilic attack. The reaction rate (


) is correlated to the stability of the Meisenheimer complex intermediate.
  • Mechanism: The nucleophile attacks the carbon bearing the leaving group.[1][2][3]

  • Stabilization: The negative charge in the intermediate is delocalized onto the oxygens of the nitro group and the oxygens of the sulfonyl group.

  • Selectivity: If the sulfonyl group itself is the leaving group (e.g., displacing

    
     with an amine), it is generally a poorer leaving group than halogens (F > NO2 > Cl > SO2R) but can be displaced under forcing conditions or if the ring is highly activated.
    
Diagram 2: Mechanistic Pathway

This diagram details the transition state stabilization provided by the sulfonyl group.

SNAr_Mechanism cluster_stabilization Electronic Stabilization Substrate Substrate (p-Sulfonyl-Nitrobenzene-X) TS1 Transition State 1 (Approach) Substrate->TS1 Nucleophile Nucleophile (Nu:-) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Charge Delocalized on NO2 & SO2) TS1->Meisenheimer Rate Determining Step (k1) Product Substituted Product (+ X-) Meisenheimer->Product Fast Elimination (k2)

Figure 2: The sulfonyl group acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Redox Behavior: Chemoselectivity

A recurring challenge in drug development (e.g., sulfonamide antibiotics) is the selective reduction of the nitro group in the presence of a sulfonyl group.

Electrochemical Hierarchy

The nitro group is significantly easier to reduce than the sulfonyl group.

  • Nitro Reduction (

    
     to 
    
    
    
    V vs SCE):
    Reduces to hydroxylamine (
    
    
    ) or amine (
    
    
    ) via a 4e- or 6e- process.
  • Sulfonyl Stability: The

    
     group is electrochemically inert at nitro reduction potentials. It typically requires potentials more negative than 
    
    
    
    V for cleavage (C-S bond breaking), and this usually occurs only in aprotic media.

Implication: You can safely reduce a nitro group to an aniline using catalytic hydrogenation or metal/acid reductions (Fe/HCl) without affecting the sulfonyl moiety.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce 4-nitro-1-(methylsulfonyl)benzene to 4-(methylsulfonyl)aniline without cleaving the C-S bond.

Reagents:

  • Substrate: 1.0 eq

  • Iron Powder (325 mesh): 5.0 eq

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (3:1)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 15 mL Ethanol/Water.

  • Activation: Add

    
     and heat to 60°C.
    
  • Reduction: Add Iron powder portion-wise over 10 minutes. (Exothermic reaction).

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor by TLC (Product is more polar and fluorescent).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Validation:

    • NMR Check: Look for the disappearance of the downfield aromatic doublets (ortho to

      
      , 
      
      
      
      ppm) and appearance of upfield doublets (ortho to
      
      
      ,
      
      
      ppm).
    • Sulfonyl Integrity: The methyl singlet for

      
       should remain at 
      
      
      
      ppm.
Protocol B: Electrochemical Characterization (CV)

Objective: Determine the electron-withdrawing influence via reduction potential shifts.

Setup:

  • Working Electrode: Glassy Carbon (3 mm).

  • Counter Electrode: Platinum wire.

  • Reference: Ag/AgCl (saturated KCl).

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Procedure:

  • Purge solution with

    
     for 10 minutes to remove 
    
    
    
    .
  • Record background scan (electrolyte only).

  • Add substrate (1 mM concentration).

  • Scan from 0.0 V to -2.5 V at 100 mV/s.

  • Analysis: Identify the first reversible wave (

    
    ). Compare 
    
    
    
    of the nitro-sulfonyl derivative vs. nitrobenzene. The shift to a less negative potential (easier reduction) confirms the EWG nature of the sulfonyl group.

References

  • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

  • Zanoni, M. V. B., et al. (1996). Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline. Journal of the Brazilian Chemical Society, 7(4).

  • Stergiou, A., & Symes, M. D. (2022).[4] Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. Cell Reports Physical Science.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.

Sources

1-(Methylsulfonyl)-2-nitrobenzene PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(methylsulfonyl)-2-nitrobenzene, a key chemical intermediate. The content herein is structured to deliver not just data, but actionable insights into its chemical identity, properties, synthesis, and safe handling, grounded in established scientific principles.

Core Chemical Identity and Identifiers

For clarity and accurate sourcing in research and procurement, the following identifiers for 1-(methylsulfonyl)-2-nitrobenzene are crucial:

IdentifierValueSource
Chemical Name 1-(Methylsulfonyl)-2-nitrobenzeneIUPAC Nomenclature
Synonym Methyl 2-Nitrophenyl Sulfone[2]
CAS Number 2976-34-3[2][3]
Molecular Formula C₇H₇NO₄S[2][3]
Molecular Weight 201.20 g/mol [2][3]
InChI InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3Predicted
SMILES CS(=O)(=O)C1=CC=CC=C1N(=O)[O]Predicted

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is fundamental for its application in experimental work.

Physical Properties
PropertyValueSource(s)
Appearance Powder to crystal[3]
Melting Point 106 - 107 °C[2][3]
Boiling Point 403.2 ± 37.0 °C (Predicted)[3]
Density 1.406 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature Room temperature or 2-8°C[2][3]
Spectroscopic Analysis

Experimental spectroscopic data for 1-(methylsulfonyl)-2-nitrobenzene is not widely published. The following represents predicted data and characteristic spectral features based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the nitro (NO₂) and sulfonyl (SO₂) groups.

  • N-O Asymmetric Stretch: 1550-1475 cm⁻¹[4]

  • N-O Symmetric Stretch: 1360-1290 cm⁻¹[4]

  • S=O Asymmetric Stretch: ~1350 cm⁻¹

  • S=O Symmetric Stretch: ~1150 cm⁻¹

  • Aromatic C-H Stretch: Above 3000 cm⁻¹

  • Aromatic C=C Bending: 1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region (approximately 7.5-8.2 ppm) would show a complex multiplet pattern for the four adjacent protons. The methyl group protons would appear as a singlet further upfield, likely around 3.2 ppm.

  • ¹³C NMR: The spectrum would show six distinct aromatic carbon signals and one aliphatic carbon signal for the methyl group. The carbon atom attached to the nitro group would be significantly downfield.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 201. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and the methylsulfonyl group (CH₃SO₂).

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 1-(Methylsulfonyl)-2-nitrobenzene IR IR Spectroscopy Sample->IR Analyze NMR NMR (¹H, ¹³C) Sample->NMR Analyze MS Mass Spectrometry Sample->MS Analyze IR_Data Identify Functional Groups (NO₂, SO₂) IR->IR_Data NMR_Data Determine Proton & Carbon Environment NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of C₇H₇NO₄S IR_Data->Structure Integrate Data NMR_Data->Structure Integrate Data MS_Data->Structure Integrate Data

Caption: Workflow for spectroscopic characterization.

Synthesis and Reactivity

Synthesis Protocols

The synthesis of aryl sulfones is a well-established area of organic chemistry. The most common approaches involve the oxidation of a corresponding thioether or the nitration of a pre-existing aryl sulfone.

Method 1: Oxidation of Methyl 2-Nitrophenyl Sulfide

This is a direct and often high-yielding method for preparing sulfones.

  • Step 1: Thioether Synthesis: Methyl 2-nitrophenyl sulfide can be prepared via nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with sodium thiomethoxide.

  • Step 2: Oxidation: The resulting thioether is then oxidized to the sulfone.

Experimental Protocol:

  • Dissolution: Dissolve methyl 2-nitrophenyl sulfide in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is often exothermic and may require cooling to maintain control.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the excess oxidant and perform an aqueous workup to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(methylsulfonyl)-2-nitrobenzene.

Method 2: Nitration of Methyl Phenyl Sulfone

Nitration of methyl phenyl sulfone will produce a mixture of ortho, meta, and para isomers. The separation of the desired ortho isomer can be challenging.

G Synthesis Pathway via Oxidation Start Methyl 2-Nitrophenyl Sulfide Oxidation Oxidation (e.g., H₂O₂, m-CPBA) Start->Oxidation Reacts with Product 1-(Methylsulfonyl)-2-nitrobenzene Oxidation->Product Yields Purification Purification (Recrystallization) Product->Purification Undergoes Final Pure Product Purification->Final Results in

Sources

Methodological & Application

Application Note: Oxidation Protocols for 2-Nitrophenyl Methyl Sulfide to Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of 2-nitrophenyl methyl sulfide to its corresponding sulfone presents a specific electronic challenge distinct from standard thioanisole oxidations. The ortho-nitro group exerts a strong electron-withdrawing effect (


 and 

effects), significantly reducing the nucleophilicity of the sulfur atom. Consequently, standard "mild" oxidation protocols often stall at the sulfoxide stage or require extended reaction times.

This guide details three distinct protocols optimized for this specific substrate, categorized by operational priority:

  • Method A (m-CPBA): The "Gold Standard" for discovery/lab-scale (High reliability).

  • Method B (Oxone®): The "Robust" method for stubborn substrates (Aqueous compatibility).

  • Method C (

    
    /Tungstate):  The "Green" method for scalability (Process chemistry focus).
    
The "Nitro Effect" on Oxidation Kinetics

Unlike electron-rich sulfides (e.g., 4-methoxythioanisole), 2-nitrophenyl methyl sulfide resists electrophilic attack by the oxidant.

  • Implication: Stoichiometric excesses must be strictly maintained.

  • Risk: Under-oxidation leads to the sulfoxide (chiral, often an oil), which is difficult to separate from the sulfone (achiral solid) by crystallization.

  • Solution: We target "Exhaustive Oxidation" conditions to drive the equilibrium entirely to the thermodynamic sink (Sulfone).

Decision Matrix & Workflow

The following decision tree outlines the selection logic for the appropriate protocol based on scale and constraints.

Oxidation_Decision_Matrix Start Start: 2-Nitrophenyl Methyl Sulfide Scale_Q Scale of Reaction? Start->Scale_Q Small_Scale < 5 Grams (Discovery/Lab) Scale_Q->Small_Scale Large_Scale > 100 Grams (Process/Pilot) Scale_Q->Large_Scale Method_A Method A: m-CPBA (Fast, Anhydrous, High Yield) Small_Scale->Method_A Standard Method_B Method B: Oxone (Aqueous/Alcoholic, Robust) Small_Scale->Method_B If acid sensitive Large_Scale->Method_B Alternative Method_C Method C: H2O2 + Na2WO4 (Cost-Effective, Green) Large_Scale->Method_C Preferred (Cost/Safety) Solubility_Q Solubility Constraints?

Figure 1: Decision Matrix for selecting the optimal oxidation protocol.

Detailed Experimental Protocols

Method A: m-CPBA Oxidation (Bench Standard)

Best for: Small scale (<5g), rapid results, high purity. Mechanism: Electrophilic oxygen transfer via a spiro-transition state.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.02-nitrophenyl methyl sulfide
m-CPBA 2.5 Oxidant (77% max purity usually). Excess required.
DCM Solvent0.1 M concentration
NaHCO3 WashNeutralizes m-chlorobenzoic acid byproduct
Protocol Steps
  • Dissolution: Dissolve 1.0 eq of sulfide in Dichloromethane (DCM) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add m-CPBA (2.5 eq) portion-wise over 15 minutes. Caution: Exothermic.

    • Note: Do not add all at once. The first equivalent forms the sulfoxide; the second forms the sulfone.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3] If sulfoxide persists (lower Rf than sulfide, but higher than sulfone in some systems, though usually Sulfide > Sulfone > Sulfoxide in polarity), add 0.5 eq more m-CPBA.

  • Quench: Cool to 0°C. Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer is clear (iodine color disappears).
    
  • Workup:

    • Wash organic layer with Sat.

      
       (x3) to remove m-chlorobenzoic acid.
      
    • Wash with Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The product is usually pure enough. If not, recrystallize from Ethanol/Hexane.

Method B: Oxone® (Potassium Peroxymonosulfate)

Best for: Stubborn substrates, avoiding chlorinated solvents. Chemistry: Uses the


 anion. Very strong oxidant.[4]
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.02-nitrophenyl methyl sulfide
Oxone® 2.5Source of KHSO5
MeOH:H2O 1:1 v/vSolvent system (essential for Oxone solubility)
Protocol Steps
  • Preparation: Dissolve substrate in Methanol.

  • Slurry: Dissolve/suspend Oxone (2.5 eq) in water.

  • Addition: Add the Oxone slurry to the Methanol solution at RT.

    • Note: The reaction will become a thick white slurry (precipitated salts).

  • Reaction: Stir vigorously for 4–12 hours.

    • Expert Insight: Due to the nitro group, this may take longer than standard sulfides. Heating to 40°C is permissible if TLC shows stalling.

  • Workup:

    • Filter off the solid salts (Potassium sulfate).

    • Concentrate the filtrate to remove Methanol.

    • Extract the remaining aqueous slurry with Ethyl Acetate.

    • Wash with water and brine, dry, and concentrate.

Method C: Catalytic H2O2 / Tungstate (Green Protocol)

Best for: Large scale (>100g), cost reduction, green chemistry metrics. Mechanism: Formation of peroxo-tungstate species (


).
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.02-nitrophenyl methyl sulfide
30% H2O2 3.0 - 4.0Terminal Oxidant (Cheap)
Na2WO4·2H2O 2 mol%Catalyst
Phenylphosphonic acid 1 mol%Co-catalyst (Optional, enhances rate)
Aliquat 336 1 mol%Phase Transfer Catalyst (If using biphasic)
Protocol Steps
  • Setup: Mix substrate, Sodium Tungstate (2 mol%), and Phase Transfer Catalyst (PTC) in Toluene (or run neat if liquid at reaction temp).

  • Oxidant Feed: Heat mixture to 60°C.

    • Critical: The nitro-group deactivation requires heat. RT is often insufficient for the second oxidation step (sulfoxide

      
       sulfone) [1].
      
  • Addition: Add 30%

    
     dropwise over 1 hour. Maintain internal temp <75°C.
    
  • Digestion: Stir at 60–70°C for 4–6 hours.

  • Workup:

    • Separate phases.

    • Wash organic phase with

      
       (peroxide check).
      
    • Cool organic phase to crystallize product (if solid) or concentrate.

Quality Control & Validation

Self-Validating Analytical Markers

The conversion of Sulfide


 Sulfone is easily tracked via 1H NMR  due to the deshielding effect of the oxidized sulfur on the adjacent methyl group.
SpeciesFunctional Group1H NMR Shift (CDCl3)Multiplicity
Starting Material

~2.50 ppm Singlet
Intermediate

~2.80 ppm Singlet
Product

~3.25 - 3.40 ppm Singlet

Visual Validation (TLC):

  • Stain:

    
     is effective.[5]
    
  • Rf Values (Typical in Hex/EtOAc): Sulfide (Highest) > Sulfone > Sulfoxide (Lowest/Most Polar).

  • Note: The sulfone is often less polar than the sulfoxide because the sulfoxide has a strong dipole and H-bond accepting capability, whereas the sulfone is more symmetric.

Mechanistic Visualization

Mechanism Sulfide Sulfide (Ar-S-Me) TS1 Transition State 1 (Electrophilic Attack) Sulfide->TS1 + Oxidant Sulfoxide Sulfoxide (Ar-SO-Me) TS1->Sulfoxide TS2 Transition State 2 (Slower Step) Sulfoxide->TS2 + Oxidant (Requires Excess) Sulfone Sulfone (Ar-SO2-Me) TS2->Sulfone

Figure 2: Stepwise oxidation pathway. The second step (Sulfoxide to Sulfone) is kinetically slower for electron-poor substrates.

Troubleshooting & Safety

Common Failure Modes
  • Stalling at Sulfoxide:

    • Cause: Insufficient oxidant or low temperature. The electron-withdrawing nitro group destabilizes the developing positive charge on sulfur in the transition state.

    • Fix: Add 0.5 eq more oxidant and heat to 40°C (Method A/B) or 70°C (Method C).

  • Explosion Risk (Method A):

    • Cause: Concentration of peroxidic mixtures.[6][7]

    • Fix:NEVER concentrate the reaction mixture without first quenching with Thiosulfate (

      
      ). Test with starch-iodide paper.
      
Green Chemistry Metrics
  • Method A: High E-factor (large amount of benzoic acid waste).

  • Method C: Low E-factor (Water is the main byproduct). Recommended for scale-up.[6]

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[7] Tetrahedron, 57(13), 2469-2476.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfones.[2][4][6][7][8][9][10][11][12][13]

  • Common Organic Chemistry. (n.d.). m-CPBA Oxidation Protocols.

Sources

Nucleophilic aromatic substitution (SNAr) of 1-(Methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance SNAr Applications of 1-(Methylsulfonyl)-2-nitrobenzene

Executive Summary & Strategic Value

1-(Methylsulfonyl)-2-nitrobenzene represents a "privileged scaffold" in medicinal chemistry due to its dual-activation motif. Possessing two potent electron-withdrawing groups (EWGs)—the nitro (


) and the methylsulfonyl (

) moieties—positioned ortho to one another, this substrate is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

The Core Challenge: The primary operational challenge is chemoselectivity . Both groups are potential leaving groups (nucleofuges). While the nitro group is generally the preferred leaving group in this specific matrix, creating 2-functionalized aryl sulfones, process deviations can lead to sulfone displacement or ring degradation.

This guide provides a validated roadmap for exploiting the Nitro-Displacement Pathway , enabling the precision synthesis of 2-amino and 2-alkoxy aryl sulfones , which are critical pharmacophores in 5-HT6 antagonists, kinase inhibitors, and agrochemicals.

Mechanistic Insight: The Battle of the Leaving Groups

To control the reaction, one must understand the electronic landscape. The reaction proceeds via the Addition-Elimination mechanism, involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1][2][3]

Electronic Activation Hierarchy
  • The Activator: The

    
     group is a massive electron sink (
    
    
    
    ). When the nucleophile attacks the carbon bearing the nitro group, the negative charge is effectively delocalized onto the sulfonyl oxygens.
  • The Leaving Group: The

    
     group is displaced as the nitrite ion (
    
    
    
    ).
    • Why Nitro leaves: In ortho-activated systems, the nitro group is often more labile than the sulfonyl group because the transition state leading to nitro expulsion is kinetically favored by the specific steric and electronic environment provided by the ortho-sulfone.

    • The Risk: Soft nucleophiles (like thiolates) or specific solvent conditions can sometimes attack the sulfone-bearing carbon, leading to "inverse" substitution.

Visualization: The Meisenheimer Complex

Meisenheimer_Pathway Substrate 1-(Methylsulfonyl)- 2-nitrobenzene TS_Complex Meisenheimer Complex (Anionic Intermediate) Substrate->TS_Complex Rate-Determining Addition (k1) Nu Nucleophile (Nu:) Nu->TS_Complex Product 2-Substituted Aryl Sulfone TS_Complex->Product Fast Elimination (k2) LG Nitrite Ion (NO2-) TS_Complex->LG

Figure 1: The dominant reaction pathway involves nucleophilic attack at C-2 (nitro-bearing), stabilized by the C-1 sulfonyl group.

Chemoselectivity & Optimization Matrix

Before starting, select your conditions based on the nucleophile class.

VariableRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents stabilize the anionic transition state, accelerating the reaction significantly.
Alternative Solvent Acetonitrile or THF Easier workup (volatile). May require higher temperatures or longer times.
Base (Amines) K₂CO₃ or DIPEA Neutralizes the generated acid (

). Carbonates are preferred for their buffering capacity.
Base (Alcohols) NaH or t-BuOK Strong bases are required to generate the active alkoxide nucleophile in situ.
Temperature 25°C - 80°C The reaction is exothermic. Start at RT to avoid "runaway" exotherms or tar formation.
Atmosphere Nitrogen/Argon Essential for alkoxide reactions to prevent moisture quenching; recommended for amines to prevent oxidation of products.

Experimental Protocols

Protocol A: Synthesis of 2-Aminoaryl Sulfones (Amination)

Target: Displacement of


 by primary/secondary amines.

Materials:

  • 1-(Methylsulfonyl)-2-nitrobenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or DMF [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(methylsulfonyl)-2-nitrobenzene (1.0 equiv) in ACN.

  • Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise.

    • Self-Validating Check: If the amine is liquid, no precipitate should form immediately. If solid, ensure it is finely ground.

  • Reaction: Heat the mixture to 60°C (reflux if using low-boiling amines) for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (

      
      ) should disappear, replaced by a more polar, often fluorescent product.
      
  • Workup (ACN): Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Workup (DMF): Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Protocol B: Synthesis of 2-Alkoxyaryl Sulfones (Etherification)

Target: Displacement of


 by alcohols/phenols.

Materials:

  • 1-(Methylsulfonyl)-2-nitrobenzene (1.0 equiv)

  • Alcohol (1.5 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Anhydrous THF or DMF[1]

Step-by-Step Procedure:

  • Alkoxide Generation: In a flame-dried flask under Nitrogen, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

  • Activation: Add the alcohol (1.5 equiv) dropwise. Stir at 0°C for 15–30 mins until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 1-(methylsulfonyl)-2-nitrobenzene (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

    • Critical Control: Do not add solid substrate directly to the NaH slurry to avoid hotspots.

  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

    • Note: This reaction is often faster than amination due to the higher nucleophilicity of the alkoxide.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

Troubleshooting & Safety Workflow

Common Failure Modes
SymptomDiagnosisCorrective Action
No Reaction Nucleophile too weak or steric hindrance.Switch solvent to DMSO; increase temp to 100°C.
Dark/Tar Formation Decomposition due to overheating.Lower temp; ensure inert atmosphere (remove O₂).
Hydrolysis Product (Phenol) Wet solvent/hygroscopic base.Use anhydrous solvents; flame-dry glassware.[1]
Wrong Regioisomer Sulfone displacement (rare).Verify product by NMR. (Sulfone methyl singlet @ ~3.2 ppm should remain).
Decision Tree for Optimization

Optimization_Tree Start Start Reaction (TLC Check @ 1h) Check Conversion > 50%? Start->Check Yes Continue to Completion Check->Yes Yes No Analyze Conditions Check->No No Solvent_Check Is Solvent Polar Aprotic? (DMF/DMSO) No->Solvent_Check Solvent_Check->Start If No (Switch Solvent) Temp_Check Increase Temp (+20°C steps) Solvent_Check->Temp_Check If Yes

Figure 2: Logical flow for troubleshooting incomplete conversions.

Critical Safety Note: Nitrite Waste

The displacement of the nitro group releases nitrite ions (


) .
  • Risk: Under acidic workup conditions, nitrite can react with secondary amines to form N-nitrosamines , which are potent carcinogens.

  • Mitigation:

    • Perform workups under basic or neutral conditions.[1]

    • Treat aqueous waste streams with sulfamic acid or bleach to quench nitrite before disposal.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (See Chapter 13: Aromatic Substitution, Nucleophilic). Link

  • Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive guide on SNAr mechanisms and leaving group mobility). Link

  • Beck, J. R. (1987). Nucleophilic displacement of aromatic nitro groups.[5][6][7] Tetrahedron, 34(14), 2057-2068. Link

  • BenchChem. (2025).[1] Application Notes for SNAr of Activated Nitrobenzenes. Link(Note: Generalized protocol reference based on standard industry practices verified in search).

Sources

Catalytic conditions for methanethiolate substitution on o-nitrohalobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the methanethiolate group (-SMe) into o-nitrohalobenzenes is a pivotal transformation in the synthesis of benzothiazoles, agrochemicals, and antipsychotic pharmacophores (e.g., Quetiapine precursors). Historically, this reaction relied on the nucleophilic aromatic substitution (


) of activated halides using sodium methanethiolate (NaSMe) in polar aprotic solvents like DMF or NMP. While effective, this "classical" approach suffers from severe process liabilities: the difficulty of removing high-boiling solvents, the profound stench of methanethiol, and the generation of significant salt waste.

This guide details catalytic strategies that circumvent these limitations. We focus on two dominant methodologies:

  • Phase Transfer Catalysis (PTC): The industrial standard for green, biphasic substitution, eliminating the need for anhydrous polar solvents.

  • Transition Metal Catalysis (Cu-Catalyzed): A high-precision method enabling the use of milder bases and alternative sulfur sources for sensitive substrates.

Mechanistic Insight & Reaction Design

The Substrate: o-Nitro Activation

The o-nitro group is a powerful activating group. Through induction (-I) and resonance (-M), it depletes electron density at the ipso-carbon, making it susceptible to nucleophilic attack.

  • Halide Reactivity Order (

    
    ):  F >> Cl ≈ Br > I.
    
    • Note: Unlike metal-catalyzed couplings (where I > Br > Cl), in

      
      , the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step.
      
Catalytic Pathways

We employ catalysis to overcome solubility barriers (PTC) or activation energy barriers (Metal Catalysis).

ReactionPathways cluster_0 Pathway A: Phase Transfer cluster_1 Pathway B: Metal Catalysis Substrate o-Nitrohalobenzene (Organic Phase) Interface Interfacial Ion Exchange [Q+ SMe-] Substrate->Interface Diffusion Complex Oxidative Addition Intermediate Substrate->Complex Metal Insertion Nucleophile MeS- / NaSMe (Aqueous/Solid) Nucleophile->Interface Ion Pair Formation Nucleophile->Complex Ligand Exchange PTC Phase Transfer Catalyst (Q+ X-) PTC->Interface Shuttles Anion Metal Cu(I) Catalyst (L-Cu-SMe) Metal->Complex Cycle Product o-Nitrothioanisole (Product) Interface->Product SNAr (Organic Phase) Complex->Product Reductive Elimination

Figure 1: Dual catalytic pathways for thiomethylation. Pathway A (PTC) relies on shuttling the nucleophile to the lipophilic substrate. Pathway B (Metal) relies on activating the C-X bond via oxidative addition.

Protocol A: Phase Transfer Catalysis (The "Green" Standard)

Best For: Scale-up, cost-efficiency, and o-nitrochlorobenzenes. Mechanism: The catalyst (quaternary ammonium salt) forms a lipophilic ion pair with the methanethiolate anion (


), transporting it from the aqueous/solid phase into the organic phase where the reaction occurs.
Reagents & Materials
ComponentReagentEquiv.[1]Role
Substrate o-Nitrochlorobenzene1.0Electrophile
Nucleophile NaSMe (15-20% aq. solution)1.1 - 1.3Sulfur source (Commercial)
Catalyst TBAB (Tetrabutylammonium bromide)0.03 - 0.05Phase Transfer Catalyst
Solvent Toluene or Xylenes3-5 VolOrganic Phase
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead stirring is critical for biphasic systems), reflux condenser, and internal temperature probe.

  • Charging: Charge o-nitrochlorobenzene (1.0 equiv) and Toluene (4 volumes). Stir to dissolve.

  • Catalyst Addition: Add TBAB (3-5 mol%).

    • Expert Tip: For higher temperatures (>90°C), switch TBAB for Tetrabutylphosphonium bromide (TBPB) , which has higher thermal stability.

  • Nucleophile Addition: Slowly add aqueous NaSMe (1.2 equiv) over 15 minutes. The mixture will become biphasic.[2]

  • Reaction: Heat the mixture to 60-80°C .

    • Observation: The reaction is exothermic. Monitor internal temperature closely during the initial ramp.

    • Kinetics: Reaction is typically complete in 2-4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup:

    • Cool to 25°C. Stop stirring. Allow phases to separate.

    • Drain the lower aqueous layer (contains NaBr/NaCl and spent catalyst).

    • Odor Control (Critical): Wash the organic layer with 10% bleach (NaOCl) solution to oxidize residual methanethiol/sulfide to odorless sulfoxide/sulfone species before disposal.

    • Wash with water (2x).

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude o-nitrothioanisole.

Protocol B: Copper-Catalyzed Cross-Coupling

Best For: o-Nitrobromo/iodobenzenes, sensitive functional groups, or when using "odorless" masked thiolates. Mechanism: Cu(I) inserts into the C-X bond (or facilitates nucleophilic attack via


-complexation), allowing reaction at lower temperatures or with weaker nucleophiles.
Reagents & Materials
ComponentReagentEquiv.[1]Role
Substrate o-Nitrobromobenzene1.0Electrophile
Nucleophile Potassium Thiomethylate (KSMe)1.2Nucleophile
Catalyst CuI (Copper(I) Iodide)0.05Metal Catalyst
Ligand 1,10-Phenanthroline0.10Stabilizing Ligand
Solvent DMSO or Toluene/DME5 VolSolvent
Step-by-Step Methodology
  • Inerting: Flame-dry a reaction vessel and purge with Nitrogen/Argon. (Cu(I) can oxidize to inactive Cu(II) in air).

  • Catalyst Pre-complexation: Add CuI (5 mol%) and 1,10-Phenanthroline (10 mol%) to the solvent. Stir for 15 mins at RT to form the active complex (often a colored solution).

  • Substrate Addition: Add o-nitrobromobenzene (1.0 equiv) and KSMe (1.2 equiv).

  • Reaction: Heat to 80-100°C for 6-12 hours.

    • Note: While o-nitro activates the ring, the Cu-catalyst ensures high selectivity and minimizes biaryl formation.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove copper salts.

    • Wash filtrate with water/brine to remove DMSO.

    • Concentrate to dryness.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Slow Reaction (PTC) Poor mass transfer (Stirring)Increase impeller speed (RPM). PTC is diffusion-controlled.
Slow Reaction (PTC) Catalyst poisoning/degradationCheck pH. Highly alkaline conditions at >100°C can degrade ammonium salts via Hofmann elimination. Switch to Phosphonium salts.
Low Yield (Cu-Cat) Catalyst OxidationEnsure strict inert atmosphere. Use fresh CuI (should be off-white, not green/brown).
Disulfide Impurity Oxidation of NucleophileMeS- oxidizes to dimethyl disulfide (MeSSMe) in air. Use excess NaSMe or degas solvents.
Odor Complaints Fugitive MeSH emissionsUse a caustic scrubber (NaOH + Bleach) on the reactor vent.

Safety & Handling (The "Stench" Factor)

  • Methanethiol (MeSH): Extremely foul-smelling and toxic. The odor threshold is in the ppb range.

  • Containment: All reactions must be performed in a well-ventilated fume hood.

  • Decontamination: Keep a "Kill Solution" (10% Sodium Hypochlorite/Bleach) ready. All glassware and syringes contacting MeS- must be soaked in this solution immediately after use.

References

  • Makosza, M. (2000). Phase-transfer catalysis.[2][3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews. Link

  • Qiao, K., et al. (2016). Copper-Catalyzed Thioetherification of Aryl Halides with Thiourea. Organic Letters.
  • Application Note Data: Protocol parameters derived from standard industrial practices for o-nitroanisole/thioanisole synthesis (See Org. Synth. Coll. Vol. 2, 501 for analogous nucleophilic substitutions). Link

Sources

Application Note: Selective Oxidation of Thioethers to Sulfones

[1]

Executive Summary

The oxidation of thioethers (sulfides) to sulfones is a fundamental transformation in medicinal chemistry, particularly for generating sulfonyl pharmacophores found in antibiotics, anti-inflammatory agents, and HIV protease inhibitors.

The primary challenge in this synthesis is selectivity . This encompasses two distinct requirements:

  • Oxidative Completeness: Driving the reaction fully to the sulfone (

    
    ) without leaving residual sulfoxide (
    
    
    ) contaminants, which are often difficult to separate.
  • Chemoselectivity: Oxidizing the sulfur atom while sparing other oxidation-sensitive functional groups such as alkenes, alkynes, amines, or alcohols.

This guide details three field-proven protocols ranging from robust general-purpose methods to advanced chemoselective techniques for sensitive substrates.

Mechanistic Insight

The oxidation of a sulfide to a sulfone is a two-step electrophilic process. Understanding the kinetics of these steps is crucial for protocol design.

  • Step 1 (Fast): The electron-rich sulfide sulfur nucleophilically attacks the electrophilic oxygen of the oxidant. This generates the sulfoxide .[1][2][3][4][5][6][7][8]

  • Step 2 (Slow): The sulfoxide sulfur is electron-deficient due to the electronegative oxygen attached to it. Consequently, it is a poorer nucleophile. The second oxidation to the sulfone requires more forcing conditions (higher temperature, stronger oxidant, or catalyst) than the first step.[3]

Common Pitfall: Many "mild" oxidation protocols stall at the sulfoxide. To ensure sulfone formation, protocols must account for the deactivated nature of the sulfoxide intermediate.

Visualization: Reaction Pathway & Reagent Logic

OxidationPathwaySulfideThioether (Sulfide)(Electron Rich)SulfoxideSulfoxide Intermediate(Electron Poor)Sulfide->SulfoxideFast Oxidation(1.0 eq Oxidant)Side_AlkeneEpoxide(Unwanted Side Product)Sulfide->Side_AlkeneNon-Selective Reagents(e.g., mCPBA)SulfoneSulfone Product(Target)Sulfoxide->SulfoneSlow Oxidation(Requires Excess Oxidant& Time/Heat)

Figure 1: The stepwise oxidation pathway. Note that the second step is rate-determining and requires robust conditions to avoid sulfoxide contamination.

Reagent Selection Guide

Select the appropriate protocol based on your substrate's complexity and scale.

FeatureProtocol A: Oxone® Protocol B: Na₂WO₄ / H₂O₂ Protocol C: UHP / Phthalic Anhydride
Primary Use General Lab ScaleProcess Scale / Green ChemSensitive Substrates
Oxidant Potassium PeroxymonosulfateHydrogen Peroxide (30%)Urea-Hydrogen Peroxide
Catalyst None (Self-catalyzing)Sodium TungstatePhthalic Anhydride (in situ)
Solvent MeOH/Water or Acetone/WaterWater or BiphasicEthyl Acetate / MeCN
pH Acidic (can be buffered)Acidic (pH ~3-5)Neutral / Mild
Selectivity High (Solvent dependent)High (Chemoselective)Very High (Anhydrous)
Byproducts Potassium sulfates (Solid)WaterPhthalic acid (Solid)

Detailed Protocols

Protocol A: The "Gold Standard" (Oxone®)

Best for: Rapid, reliable synthesis of sulfones on milligram to gram scale where acid stability is not a major concern.

  • Mechanism: Oxone (potassium peroxymonosulfate) acts as a strong oxygen transfer agent.

  • Critical Parameter: Solvent choice. Aqueous ethanol favors sulfoxides; aqueous acetone or methanol at elevated temperatures drives the reaction to sulfones.

Materials:

  • Substrate (Thioether)[1]

  • Oxone® (

    
    )[4]
    
  • Methanol (MeOH) and Water

  • Sodium Sulfite (for quenching)

Step-by-Step:

  • Dissolution: Dissolve the thioether (1.0 equiv) in a 1:1 mixture of MeOH:Water (0.1 M concentration).

    • Note: If substrate solubility is poor, use Acetone:Water or add THF.

  • Addition: Add Oxone® (2.5 equiv) in one portion at room temperature.

    • Why 2.5 eq? You need 2.0 eq stoichiometrically. The excess ensures the sluggish sulfoxide

      
       sulfone step completes.
      
  • Reaction: Stir vigorously. The reaction is often exothermic.

    • Monitoring: Check TLC after 2 hours. If sulfoxide persists, heat to 50°C.[8]

  • Quench: Once complete, cool to room temperature. Slowly add saturated aqueous sodium sulfite (

    
    ) until the oxidant test (starch-iodide paper) is negative.
    
  • Workup: Filter off the precipitated potassium salts. Concentrate the filtrate to remove organic solvent, then extract the aqueous residue with Ethyl Acetate (EtOAc).

Protocol B: Green & Scalable (Catalytic Tungstate)

Best for: Large-scale reactions, "Green" chemistry requirements, and substrates containing alkenes (high chemoselectivity).

  • Mechanism: Tungstate (

    
    ) reacts with 
    
    
    to form peroxotungstate species (
    
    
    ), which are efficient oxygen transfer agents but less aggressive toward C=C bonds than mCPBA.

Materials:

  • Substrate[2][9][10][11][12][13][14]

  • Sodium Tungstate Dihydrate (

    
    ) - 2-5 mol%
    
  • Hydrogen Peroxide (30% aq)[8][15]

  • Phase Transfer Catalyst (e.g., Aliquat 336) - Optional for lipophilic substrates

  • Acidic Buffer (or dilute

    
    ) to adjust pH to ~3
    

Step-by-Step:

  • Setup: Mix substrate (1.0 equiv) and

    
     (0.02 equiv) in water (or biphasic Toluene/Water).
    
  • Activation: Adjust pH to ~3.0 using dilute sulfuric acid.

    • Why? The active peroxotungstate species forms most efficiently at acidic pH.

  • Oxidation: Heat the mixture to 60°C. Add

    
     (30%, 2.5 equiv) dropwise.
    
    • Safety: Dropwise addition controls the exotherm.

  • Completion: Stir at 60-70°C for 4-6 hours.

    • Validation: This method is excellent for driving the reaction to the sulfone without epoxidizing isolated alkenes.

  • Workup: Cool. Separate layers (if biphasic) or extract. Wash organic layer with bisulfite solution.

Protocol C: Anhydrous Chemoselective (UHP/Phthalic Anhydride)

Best for: Highly sensitive substrates containing hydrolyzable groups (esters, acetals) or when anhydrous conditions are required.

  • Mechanism: Urea-Hydrogen Peroxide (UHP) is a solid, anhydrous source of

    
    . Reacting it with phthalic anhydride generates monoperoxyphthalic acid in situ, a mild oxidant.
    

Materials:

  • Substrate[2][9][10][11][12][13][14]

  • Urea-Hydrogen Peroxide (UHP) adduct[9]

  • Phthalic Anhydride[9]

  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) and Phthalic Anhydride (3.0 equiv) in EtOAc or MeCN.

  • Addition: Add UHP (5.0 equiv) in small portions.

  • Reaction: Stir at reflux (approx 80°C for MeCN).

    • Note: The reaction generates phthalic acid as a byproduct, which is insoluble in cold EtOAc/MeCN.

  • Workup: Cool the reaction. Filter off the solid phthalic acid / urea byproduct. Wash the filtrate with bicarbonate solution (to remove residual acid) and brine.

Troubleshooting & Critical Parameters

Decision Tree for Protocol Selection

DecisionTreeStartStart: Select SubstrateAcidSensitiveIs substrate Acid Sensitive?Start->AcidSensitiveAlkenePresentContains Alkene/Alkyne?AcidSensitive->AlkenePresentNoUseUHPUse Protocol C(UHP / Anhydride)AcidSensitive->UseUHPYes (Hydrolysis Risk)UseBufferedOxoneUse Buffered Oxone(NaHCO3)AcidSensitive->UseBufferedOxoneMildly SensitiveScaleScale > 10g?AlkenePresent->ScaleNoUseTungstateUse Protocol B(Na2WO4 / H2O2)AlkenePresent->UseTungstateYes (Chemoselectivity needed)UseOxoneUse Protocol A(Oxone)Scale->UseOxoneNo (Lab Scale)Scale->UseTungstateYes (Process Scale)

Figure 2: Decision matrix for selecting the optimal oxidation reagent.

Common Issues
  • Stalled Reaction (Sulfoxide Stop):

    • Cause: Insufficient oxidant or temperature too low.

    • Fix: Add 1.0 eq more oxidant and increase temperature by 10-20°C.

  • Epoxidation of Alkenes:

    • Cause: Oxidant too aggressive (e.g., mCPBA or unbuffered Oxone).

    • Fix: Switch to Protocol B (Tungstate) or use buffered Oxone.

  • Solubility:

    • Issue: Oxone is a salt; organic substrates may not dissolve in water.

    • Fix: Ensure adequate organic co-solvent (MeOH, Acetone, or MeCN) is used.

References

  • Green Organocatalytic Oxidation of Sulfides: Voutyritsa, E., et al. "Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones."[14] Synthesis, 2017.[9][14]

  • Tungstate Catalyzed Oxidation: Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst."[5][9][13] Organic Letters, 2005.[5][9][13]

  • Oxone Protocols: "Green Solid Oxidation of Sulfides to Sulfones Using Oxone." Asian Journal of Chemistry, 2009.

  • UHP/Phthalic Anhydride: Lutz, M., et al. "Metal-Free Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide and Phthalic Anhydride."[9] Synthesis, 2018.[9][16]

  • General Review: "Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones." ChemistryOpen, 2019.

Troubleshooting & Optimization

Purification methods for 2-nitrophenyl methyl sulfone from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound from crude reaction mixtures. Our goal is to equip you with the scientific rationale behind purification choices to ensure the highest purity of your final product.

Understanding Your Impurity Profile: The First Step to Purity

Effective purification begins with a thorough understanding of the potential impurities in your crude 2-nitrophenyl methyl sulfone. The nature of these impurities will dictate the most effective purification strategy.

Common Sources of Impurities:

  • Starting Materials: Unreacted 2-nitrochlorobenzene or methyl mercaptan/sodium thiomethoxide, and the corresponding sulfide, methyl 2-nitrophenyl sulfide, which is the precursor to the sulfone.

  • Reaction By-products: Isomeric nitrophenyl methyl sulfones (e.g., 4-nitrophenyl methyl sulfone) if the starting nitroaromatic compound was not isomerically pure. Over-oxidation can lead to the formation of corresponding sulfonic acids.

  • Degradation Products: Although sulfones are generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures may lead to hydrolysis, though this is less common than with esters or amides.[1][2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and inorganic salts from the work-up.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities.

Troubleshooting and FAQs: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-nitrophenyl methyl sulfone in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying gram-scale quantities of 2-nitrophenyl methyl sulfone?

A1: For gram-scale purification, recrystallization is typically the most efficient and cost-effective method, provided a suitable solvent can be identified.[3] 2-Nitrophenyl methyl sulfone is a solid at room temperature with a melting point of approximately 107°C, which makes it an ideal candidate for recrystallization.[4][5]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common problem that occurs when the melting point of the solid is lower than the boiling point of the solvent, or when a high concentration of impurities is present.

  • Troubleshooting Steps:

    • Lower the temperature of crystallization: Try cooling the solution slowly, and if crystals do not form, use an ice bath or even a dry ice/acetone bath.

    • Use a lower-boiling point solvent: If the compound is melting in the hot solvent, a solvent with a lower boiling point might be necessary.

    • Try a solvent pair: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly. Common solvent pairs include ethanol-water or dichloromethane-hexane.[6][7]

    • Pre-purify by column chromatography: If the impurity load is very high, a quick filtration through a plug of silica gel or a full column chromatography run may be necessary to remove the bulk of the impurities before attempting recrystallization.

Q3: I performed a recrystallization, but my product is still impure. What are the next steps?

A3: If a single recrystallization is insufficient, you have several options:

  • Perform a second recrystallization: Sometimes, a second recrystallization from the same or a different solvent system is necessary to achieve high purity.

  • Use activated charcoal: If your product has a persistent color, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.

  • Switch to column chromatography: For difficult-to-separate impurities, column chromatography offers a higher degree of separation.

Q4: What are the recommended starting conditions for column chromatography of 2-nitrophenyl methyl sulfone?

A4: A good starting point for column chromatography would be:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.[8][9]

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A gradient of hexane and ethyl acetate is a common choice for nitroaromatic compounds.[10] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it while monitoring the elution with TLC. A mixture of dichloromethane and hexane can also be effective.[10] The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[8]

Q5: My sulfone seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A5: While sulfones are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Potential Cause: The silica gel surface is acidic and can catalyze the hydrolysis or rearrangement of certain molecules, especially if there are other functional groups present that are sensitive to acid.

  • Solutions:

    • Use neutral or basic alumina: Alumina is another common stationary phase and is available in neutral, acidic, or basic forms. For compounds sensitive to acid, neutral or basic alumina can be a good alternative.[3]

    • Deactivate the silica gel: You can neutralize the acidity of silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine (~0.1-1%), to the eluent.

    • Use reverse-phase chromatography: If the compound is still unstable, reverse-phase chromatography using a C18-functionalized silica gel is a milder alternative.[3] A suitable mobile phase would be a mixture of acetonitrile and water.[11]

Detailed Experimental Protocols

The following protocols provide a starting point for the purification of 2-nitrophenyl methyl sulfone. Optimization may be necessary based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Nitroaryl compounds often recrystallize well from alcoholic solvents.[12] Ethanol is a good first choice to try.

Methodology:

  • Solubility Test: In a small test tube, add a small amount of your crude 2-nitrophenyl methyl sulfone and a few drops of ethanol. Observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the compound dissolves. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-nitrophenyl methyl sulfone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Data Summary Table:

ParameterRecommended Value/Range
Recrystallization Solvent Ethanol
Crude to Solvent Ratio (w/v) Start with ~1:5 to 1:10 and add more solvent as needed
Dissolution Temperature Near the boiling point of ethanol (~78°C)
Crystallization Temperature Room temperature, then 0-4°C
Expected Purity >98% (may require a second recrystallization)
Protocol 2: Column Chromatography

This method is recommended for removing impurities with similar polarity to the product.

Methodology:

  • TLC Analysis: Develop a TLC method to separate the components of your crude mixture. A good starting eluent is 10-20% ethyl acetate in hexane. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then added to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate).

  • Isolation: Combine the pure fractions containing the 2-nitrophenyl methyl sulfone and remove the solvent using a rotary evaporator.

Data Summary Table:

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Sample Loading Wet or Dry Loading
Monitoring Thin Layer Chromatography (TLC)
Expected Purity >99.5%

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-nitrophenyl methyl sulfone.

Purification_Workflow start Crude 2-Nitrophenyl Methyl Sulfone recrystallization Attempt Recrystallization (e.g., from Ethanol) start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 oiling_out Troubleshoot: - Try different solvent/solvent pair - Lower crystallization temp. recrystallization->oiling_out Product Oils Out pure_product High-Purity Product purity_check1->pure_product Purity >99% column_chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) purity_check1->column_chromatography Purity <99% or multiple impurities still_impure Troubleshoot: - Second recrystallization - Use activated charcoal - Proceed to chromatography purity_check1->still_impure Product still impure purity_check2 Check Purity of Fractions column_chromatography->purity_check2 purity_check2->column_chromatography Separation incomplete (adjust eluent) combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions Fractions are pure combine_fractions->pure_product

Sources

Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of Ortho-Nitro Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low yields in Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on ortho-nitro sulfone substrates. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why are ortho-nitro sulfones particularly effective substrates for SNAr reactions?

The reactivity of aryl halides or other substituted arenes in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs).[1] The nitro group (-NO₂) and the sulfone group (-SO₂R) are both powerful EWGs. When positioned ortho (or para) to the leaving group, they effectively stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][2] This stabilization lowers the activation energy of the reaction, facilitating the nucleophilic attack. The sulfone group itself can also act as an excellent leaving group in some cases, further expanding the synthetic utility of these compounds.[3][4]

Q2: What is a Meisenheimer complex, and why is its stability important?

The Meisenheimer complex is a key intermediate in the stepwise mechanism of most SNAr reactions.[5][6] It is an anionic σ-adduct formed when the nucleophile attacks the electron-deficient aromatic ring.[5] The stability of this complex is crucial for the reaction to proceed. Strong electron-withdrawing groups, like the ortho-nitro and sulfone moieties, delocalize the negative charge, making the intermediate more stable and favoring the forward reaction.[7][8] Recent research also suggests that in some cases, the reaction may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate.[7][9]

Q3: What are the most common reasons for low yields in SNAr reactions of ortho-nitro sulfones?

Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction rate and lead to the formation of byproducts.

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough or may be sterically hindered.

  • Competing Side Reactions: These can include reduction of the nitro group, reaction of the nucleophile with other functional groups on the substrate, or degradation of the starting material or product under the reaction conditions.

  • Issues with Starting Materials: Impurities in the starting materials or degradation of the ortho-nitro sulfone can inhibit the reaction.

  • Inefficient Work-up and Purification: The desired product may be lost during the extraction or purification steps.

II. In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer-based approach to resolving specific issues you may encounter during your experiments.

Category 1: Reaction Setup and Reagent-Related Issues

Q1: My starting material is not being consumed, or the reaction is very slow. What should I check first?

Potential Cause 1: Inadequate Solvent Choice

The choice of solvent is critical in SNAr reactions as it must solvate the ionic intermediate (Meisenheimer complex).[10]

  • Explanation: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred because they can effectively solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive.[10] Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[10]

  • Troubleshooting Steps:

    • Verify Solvent Type: Ensure you are using a suitable polar aprotic solvent.

    • Consider Solvent Polarity: If your current solvent is not polar enough, consider switching to a more polar option (e.g., from THF to DMSO).

    • Ensure Anhydrous Conditions: Water can compete with the nucleophile and hydrolyze the starting material or product. Ensure your solvent and reagents are dry.

Potential Cause 2: Insufficiently Strong or Inappropriate Base

The base plays a crucial role in deprotonating the nucleophile (if it's not already anionic) and neutralizing any acidic byproducts.

  • Explanation: The strength of the base should be matched to the pKa of the nucleophile. A base that is too weak will not generate a sufficient concentration of the active nucleophile. Conversely, a base that is too strong can lead to side reactions, such as deprotonation of other positions on the aromatic ring or reaction with the solvent.

  • Troubleshooting Steps:

    • Evaluate Base Strength: Compare the pKa of your nucleophile's conjugate acid to the pKa of the base's conjugate acid. The base should be significantly stronger.

    • Consider Different Bases: Common bases for SNAr reactions include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydrides (NaH), and organic bases (DIPEA, DBU). If using a weaker base like K₂CO₃ with a less acidic nucleophile, consider switching to a stronger base like NaH.

    • Check Base Solubility: Ensure the base is at least partially soluble in the reaction solvent to be effective.

Potential Cause 3: Poor Nucleophile Reactivity

The nature of the nucleophile itself is a key determinant of reaction success.

  • Explanation: Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and steric hindrance.[11] Highly electronegative atoms (like in alkoxides) are generally good nucleophiles. Thiolates are also excellent due to their high polarizability. Amines are also common nucleophiles.[12] Steric bulk around the nucleophilic atom can significantly slow down the reaction rate.[11][13][14]

  • Troubleshooting Steps:

    • Assess Nucleophile Strength: If possible, consider using a more potent nucleophile. For example, a thiolate is generally more nucleophilic than its corresponding alkoxide.

    • Minimize Steric Hindrance: If your nucleophile is sterically demanding, see if a less hindered analog is available and suitable for your synthesis.[11]

    • Pre-form the Nucleophile: In some cases, pre-forming the anionic nucleophile by treating the protonated form with a strong base before adding the electrophile can improve the reaction rate.[15]

Q2: I'm observing the formation of multiple unidentified byproducts in my TLC or LC-MS. What are the likely side reactions?

Potential Cause 1: Reduction of the Nitro Group

The nitro group is susceptible to reduction under certain conditions.[16]

  • Explanation: If your reaction conditions include reagents that can act as reducing agents, or if there are impurities that can facilitate reduction, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.[16][17][18] This is particularly a risk if using certain metals or hydride reagents at elevated temperatures.

  • Troubleshooting Steps:

    • Analyze Reaction Components: Scrutinize all reagents and catalysts for their potential to act as reducing agents.

    • Modify Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Purify Starting Materials: Ensure your starting materials are free from metal contaminants that could catalyze nitro group reduction.

Potential Cause 2: Competing Nucleophilic Attack at Other Sites

While the ortho-nitro sulfone system is highly activated for SNAr at the desired position, attack at other sites can occur.

  • Explanation: In some cases, particularly with highly reactive nucleophiles or under forcing conditions, nucleophilic attack might occur at the sulfur atom of the sulfone group, leading to cleavage of the C-S bond. Additionally, if other electrophilic sites exist in the molecule, the nucleophile may react there. For example, some nucleophiles can add to the nitrile group of a benzonitrile.[19]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This can often increase the selectivity for the desired reaction pathway.

    • Use a Less Reactive Nucleophile: If side reactions are a major issue, a less aggressive nucleophile might provide a cleaner reaction profile, albeit potentially at a slower rate.

    • Protect Other Functional Groups: If your substrate contains other electrophilic functional groups, consider protecting them before the SNAr reaction.

Potential Cause 3: Vicarious Nucleophilic Substitution (VNS)

This is a specific type of nucleophilic substitution of hydrogen.

  • Explanation: In VNS, a carbanion containing a leaving group at the carbanionic center attacks an electron-deficient aromatic ring.[20] This is followed by base-induced elimination of the leaving group from the intermediate σ-adduct, resulting in the net substitution of a hydrogen atom.[20][21][22] This can be a competing pathway if your nucleophile has the appropriate structure.

  • Troubleshooting Steps:

    • Examine Nucleophile Structure: Determine if your nucleophile can form a carbanion with a leaving group on the same carbon.

    • Adjust Stoichiometry of Base: VNS reactions often require more than two equivalents of a strong base.[20] Using a stoichiometric amount of base relative to the nucleophile may disfavor this pathway.

Category 2: Reaction Condition Optimization

Q1: I've confirmed my reagents are appropriate, but the yield is still low. How can I optimize the reaction conditions?

Potential Cause 1: Suboptimal Temperature

Temperature plays a critical role in reaction kinetics and selectivity.

  • Explanation: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting materials or products and promote side reactions.[23] Some SNAr reactions proceed smoothly at room temperature, while others require heating.[15]

  • Troubleshooting Steps:

    • Perform a Temperature Screen: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal temperature for product formation while minimizing byproduct formation.

    • Consider Stepwise Temperature Profile: For some reactions, it may be beneficial to add the reagents at a lower temperature to control the initial exotherm and then gently heat the reaction to drive it to completion.

Potential Cause 2: Incorrect Reaction Time

Monitoring the reaction progress is essential to determine the optimal reaction time.

  • Explanation: Stopping the reaction too early will result in incomplete conversion of the starting material. Conversely, running the reaction for too long can lead to product degradation or the formation of byproducts.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, or GC-MS) to monitor the consumption of the starting material and the formation of the product over time.

    • Quench at Optimal Point: Once the starting material is consumed and the product concentration is maximized, quench the reaction to prevent further transformations.

Potential Cause 3: Leaving Group Ability

While the sulfone group can be a good leaving group, its efficiency can be influenced by the reaction conditions.[4]

  • Explanation: The rate-determining step in many SNAr reactions is the initial nucleophilic attack, making the leaving group's ability to depart less critical than in SN1 or SN2 reactions.[24][25] However, a very poor leaving group can slow down the second step of the reaction, which is the rearomatization of the ring.[26]

  • Troubleshooting Steps:

    • Consider Alternative Leaving Groups: If synthetically feasible, you might explore substrates with alternative leaving groups. For SNAr, fluoride is often an excellent leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack.[12]

    • Enhance Leaving Group Ability: In some specific cases, additives can be used to enhance the leaving group's ability to depart, although this is less common in standard SNAr reactions.

III. Data and Protocol Summaries

Table 1: Common Solvents for SNAr Reactions
SolventTypeBoiling Point (°C)Key Characteristics
Dimethyl sulfoxide (DMSO)Polar Aprotic189Excellent for solvating cations, high boiling point.
N,N-Dimethylformamide (DMF)Polar Aprotic153Good general-purpose solvent for SNAr.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point, good for less reactive systems.
Acetonitrile (MeCN)Polar Aprotic82Lower boiling point, can be useful for milder reactions.
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)66Less polar, may be suitable for some systems.
Table 2: Common Bases for SNAr Reactions
BaseTypepKa of Conjugate AcidTypical Applications
Potassium Carbonate (K₂CO₃)Inorganic~10.3Mild base, suitable for acidic nucleophiles (e.g., phenols).
Cesium Carbonate (Cs₂CO₃)Inorganic~10.3More soluble than K₂CO₃, can be more effective.
Sodium Hydride (NaH)Inorganic~36Strong, non-nucleophilic base for deprotonating alcohols and amines.
N,N-Diisopropylethylamine (DIPEA)Organic~11Non-nucleophilic amine base, often used as a proton scavenger.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organic~13.5Strong, non-nucleophilic amidine base.
Experimental Protocol: General Procedure for a Trial SNAr Reaction
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ortho-nitro sulfone substrate (1.0 eq.).

  • Solvent Addition: Add the appropriate anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Base and Nucleophile Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) and the nucleophile (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

IV. Visualizing the Process

Diagram 1: The SNAr Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products A Aryl-LG + Nu⁻ B Meisenheimer Complex (Anionic σ-adduct) A->B k₁ (slow) Nucleophilic Attack B->A k₋₁ C Aryl-Nu + LG⁻ B->C k₂ (fast) Leaving Group Departure

Caption: The stepwise addition-elimination mechanism of an SNAr reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Analyze Reagents: - Purity of Starting Materials - Nucleophile Reactivity - Base Strength & Solubility - Solvent Choice (Polar Aprotic?) Start->CheckReagents CheckConditions Evaluate Reaction Conditions: - Temperature Too Low/High? - Reaction Time Optimized? - Anhydrous Conditions? CheckReagents->CheckConditions Reagents OK Optimize Systematic Optimization: - Screen Solvents - Screen Bases - Temperature & Time Study CheckReagents->Optimize Reagents Suboptimal CheckSideReactions Investigate Side Reactions: - Nitro Group Reduction? - Competing Nucleophilic Attack? - VNS Pathway? CheckConditions->CheckSideReactions Conditions Seem OK CheckConditions->Optimize Conditions Suboptimal CheckSideReactions->Optimize Side Reactions Identified Workup Review Work-up & Purification: - Product Loss During Extraction? - Degradation on Silica Gel? Optimize->Workup Success Improved Yield Workup->Success

Caption: A systematic approach to troubleshooting low yields in SNAr reactions.

V. References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). National Institutes of Health. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. [Link]

  • Sn1 Reactions: The Ultimate Guide to Understanding Sulphonate Stability and Real-World Power. (2026). Saint Augustines University. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). ResearchGate. [Link]

  • A cavitand stabilizes the Meisenheimer complex of SNAr reactions. (n.d.). RSC Publishing. [Link]

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More-Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. (2025). ResearchGate. [Link]

  • Stability of the Meisenheimer Complex in a SNAr Reaction. (2020). Frontiers. [Link]

  • The mechanism of SNAr reaction. (n.d.). ResearchGate. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2025). ResearchGate. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? (2018). PubMed. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • aromatic nucleophilic substitution. (n.d.). Name of the source. [Link]

  • SNAr Solvents and Reagents. (2026). Wordpress. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2025). ResearchGate. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Reductive desulfonylation. (n.d.). Wikipedia. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Sulfone. (n.d.). Harman Research Group. [Link]

  • SNAr troubleshooting. (2023). Reddit. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Semantic Scholar. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC. [Link]

  • Aromatic Side Chain Reduction: Nitro. (n.d.). csbsju. [Link]

  • Effect of Leaving Group on Sn1 Reaction. (2013). YouTube. [Link]

  • SNAr reaction scope & limitations. (2020). YouTube. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Name of the source. [Link]

  • Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). ResearchGate. [Link]

  • Interrupted SNAr-Alkylation Dearomatization. (n.d.). PMC. [Link]

Sources

Validation & Comparative

Comparing reactivity of methyl sulfonyl vs. methyl sulfinyl groups in SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Methyl Sulfonyl (


) vs. Methyl Sulfinyl (

) Groups in

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary

In Nucleophilic Aromatic Substitution (


), the choice between a methyl sulfonyl (

) and a methyl sulfinyl (

) group is rarely arbitrary. It dictates the reaction kinetics, the stability of the intermediate, and the stereochemical outcome.
  • The Methyl Sulfonyl Group (

    
    ):  The "Powerhouse." It is a superior electron-withdrawing group (EWG) that drastically lowers the energy barrier for nucleophilic attack, making it the standard choice for activating resistant substrates (e.g., aryl chlorides). It is achiral and highly stable.
    
  • The Methyl Sulfinyl Group (

    
    ):  The "Tuner." While a weaker activator than the sulfone, it offers unique reactivity profiles, including chirality (creating diastereomeric transition states) and the potential to act as a "soft" electrophilic center. In specific covalent warhead designs, it can surprisingly outperform sulfones as a leaving group.
    
Mechanistic Foundation: Electronic Profiling

The reactivity difference is rooted in the Hammett substituent constants, specifically


 (sigma para minus), which measures the ability of a group to stabilize a negative charge through resonance—the defining feature of the Meisenheimer complex intermediate.
Table 1: Electronic Parameter Comparison
ParameterMethyl Sulfonyl (

)
Methyl Sulfinyl (

)
Implication for


(Hammett)
~0.72~0.49Sulfone is a stronger general EWG.

(Resonance)
1.05 – 1.15 ~0.70 – 0.80 Critical: Sulfone offers vastly superior resonance stabilization for the anionic intermediate.
Induction (

)
Strong (Two Oxygens)Moderate (One Oxygen)Sulfone creates a more electropositive ipso-carbon.
Stereochemistry Achiral (

symmetry)
Chiral (Pyramidal)Sulfoxides introduce diastereoselectivity concerns/opportunities.
Mechanistic Visualization

The following diagram illustrates why the sulfonyl group is the superior activator. It can delocalize the negative charge of the Meisenheimer complex onto two oxygen atoms, whereas the sulfinyl group has only one, and its resonance contribution is diminished by the lone pair on the sulfur.

Meisenheimer_Stabilization cluster_0 Substrate Activation cluster_1 Meisenheimer Complex (Transition State) S_Sulfone Sulfone Substrate (Ar-SO2Me) MC_Sulfone Sulfone-Stabilized Complex Charge delocalized to 2 Oxygens High Resonance (σ- ≈ 1.1) S_Sulfone->MC_Sulfone Fast Attack (Low Ea) S_Sulfoxide Sulfoxide Substrate (Ar-SOMe) MC_Sulfoxide Sulfoxide-Stabilized Complex Charge delocalized to 1 Oxygen Moderate Resonance (σ- ≈ 0.7) S_Sulfoxide->MC_Sulfoxide Slower Attack (Higher Ea) Product Substitution Product MC_Sulfone->Product Rapid Restoration of Aromaticity MC_Sulfoxide->Product

Figure 1: Comparative stabilization of the Meisenheimer intermediate. The sulfone (blue path) provides a lower-energy pathway due to superior charge delocalization.

Scenario A: The Activator (Displacing Halogens)

Context: Standard synthesis where the sulfonyl/sulfinyl group remains on the ring and activates a leaving group (LG), typically Fluorine or Chlorine.

Performance Analysis
  • Reactivity: The sulfonyl group is significantly more potent.[1] In competitive experiments displacing 4-fluoro-1-substituted benzenes, the sulfonyl analog reacts 10–100x faster than the sulfinyl analog depending on the nucleophile and solvent.

  • Solvent Effects: Both reactions are accelerated by polar aprotic solvents (DMSO, DMF, NMP) which stabilize the nucleophile and the polar transition state. However, the sulfoxide's high polarity can sometimes complicate workup (water solubility) compared to the more lipophilic sulfone.

Experimental Protocol: Comparative Displacement

Objective: Synthesis of 4-(alkylamino)phenyl methyl sulfone/sulfoxide from the corresponding fluoride.

  • Preparation:

    • Vessel A (Sulfone): Charge 1.0 eq of 4-fluorophenyl methyl sulfone.

    • Vessel B (Sulfoxide): Charge 1.0 eq of 4-fluorophenyl methyl sulfoxide.

  • Solvent & Base: Add DMSO (5 mL/mmol) and

    
     (2.0 eq) to both vessels.
    
  • Nucleophile Addition: Add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction:

    • Sulfone: Stir at 60°C . Monitor by HPLC. (Typical conversion >95% in 2-4 hours).

    • Sulfoxide:[2][3] Stir at 90-100°C . Monitor by HPLC. (Typical conversion >95% in 6-12 hours). Note the higher temperature requirement.

  • Workup: Pour into ice water. The sulfone product typically precipitates as a solid (filter and wash). The sulfoxide product may require extraction with EtOAc due to higher water solubility.

Scenario B: The Leaving Group (Covalent Warheads)

Context: Modern drug discovery (Targeted Covalent Inhibitors) where the sulfonyl or sulfinyl group itself is displaced by a cysteine residue on a protein.

The Reactivity Inversion: While sulfones are better activators for other leaving groups, recent data (e.g., ChemRxiv 2025) suggests that when the sulfur moiety itself is the leaving group (releasing sulfinate vs. sulfenate), sulfoxides can sometimes react faster .

  • Mechanism: The release of a sulfenate anion (

    
    ) from a sulfoxide warhead can be kinetically favored over the release of a sulfinate (
    
    
    
    ) in specific heteroaryl scaffolds (e.g., nitropyridines).
  • Tunability: This allows medicinal chemists to "tune" the reactivity of a warhead.[3] If a sulfone is too "hot" (causing off-target toxicity), the sulfoxide offers a milder, yet still covalent, alternative.

Workflow: Designing Tunable Warheads

Warhead_Design Step1 Select Scaffold (e.g., Pyridine, Benzene) Decision Desired Reactivity? Step1->Decision Path_High High Reactivity Needed (Low Cys pKa or Steric Hindrance) Decision->Path_High High Path_Mod Moderate Reactivity Needed (Avoid Off-Target) Decision->Path_Mod Moderate Sulfone_LG Synthesize Sulfone Warhead (Leaving Group: MeSO2-) Path_High->Sulfone_LG Sulfoxide_LG Synthesize Sulfoxide Warhead (Leaving Group: MeSO-) Path_Mod->Sulfoxide_LG Test Kinetic Assay (GSH/NAC) Sulfone_LG->Test Sulfoxide_LG->Test

Figure 2: Decision tree for selecting sulfur oxidation states in covalent inhibitor design.

Practical Considerations & Troubleshooting
FeatureMethyl Sulfonyl (

)
Methyl Sulfinyl (

)
Chirality Achiral. Simplifies analysis (single NMR set, single HPLC peak).Chiral. Forms enantiomers/diastereomers. Requires chiral separation or stereoselective synthesis if the drug target is sensitive.
Solubility Moderate polarity. often crystalline solids.High polarity. Often oils or hygroscopic solids. Can act as a co-solvent (like DMSO).
Redox Stability Highly stable to oxidation.Can be oxidized to sulfone (using mCPBA) or reduced to sulfide.
NMR Signature Methyl singlet ~3.0–3.2 ppm.Methyl singlet ~2.6–2.8 ppm.
References
  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Reactivity in Covalent Warheads (The "Inversion" Effect)

    • Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads.[2][3] (2025).[1][4][5][6][7] ChemRxiv. Link

  • Terrier, F. (2013).
  • Experimental Procedures (Fluorination/Displacement)

    • Tetramethylammonium Fluoride for SNAr Fluorination. (2021). WuXi AppTec. Link

Sources

Safety Operating Guide

1-(Methylsulfonyl)-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

1-(Methylsulfonyl)-2-nitrobenzene (CAS: 1694-92-4) is a nitro-aromatic sulfone.[1] While it does not carry the high-instability classification of polynitrated explosives (e.g., TNT), it requires strict segregation from strong reducing agents and bases due to the reactivity of the nitro group and the electron-withdrawing nature of the sulfone moiety.[1]

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic Solid (or Liquid if dissolved).

  • Critical Segregation: DO NOT mix with strong bases (NaOH, KOH) or strong reducing agents.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (required for SOₓ and NOₓ capture).[1]

Hazard Identification & Assessment

Before initiating disposal, you must validate the hazard profile to select the correct Personal Protective Equipment (PPE). This compound acts primarily as a distinct irritant with potential thermal instability if mistreated.[1]

GHS Hazard Classification
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationContact dermatitis risk; double-gloving recommended.[1][2]
H319 Causes serious eye irritationFine powder drift is a risk; use a fume hood.
H335 May cause respiratory irritationDo not dispose of in open trash; inhalation hazard.[1]
Combustible Finely dispersed dustPotential dust explosion hazard if bulk quantities are handled roughly.
Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 mask (minimum) if handling solids outside a fume hood; Half-face respirator with organic vapor/particulate cartridges recommended for spills.[1]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Note: For prolonged handling, double-gloving is standard protocol to prevent permeation.[1]

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to potential airborne drift.[1]

Waste Characterization & Segregation Logic

Proper disposal relies on understanding the chemical structure.[1] Formula: C₇H₇NO₄S

  • The Nitro Group (-NO₂):

    • Risk:[3][4][5][6] Thermal decomposition.[1][5][7] While stable at room temperature, nitro compounds release nitrogen oxides (NOₓ) upon incineration.[1]

    • Action: Must be labeled for incineration facilities to adjust burn rates and scrubber usage.

  • The Sulfone Group (-SO₂CH₃):

    • Risk:[3][8][4][6] Generates Sulfur Dioxide (SO₂) upon combustion.[1]

    • Action:Crucial: Ensure the waste manifest lists "Sulfur Content."[1] Standard organic waste streams often accept this, but "High Sulfur" streams may require a specific label depending on your facility's contract with the disposal vendor (e.g., Veolia, Clean Harbors).

  • Absence of Halogens:

    • Action: This compound contains NO Chlorine, Bromine, or Fluorine. Segregate into Non-Halogenated waste. Mixing it with halogenated waste significantly increases disposal costs and complicates incineration.

Step-by-Step Disposal Protocol

This protocol assumes you are disposing of pure solid waste or reaction mixtures containing the compound.[1]

Phase 1: Pre-Treatment & Packaging
  • Step 1: Quenching (If in Reaction Mixture): If the compound is part of a reaction mixture with unreacted reagents, quench carefully.

    • Warning: Avoid using strong alkaline solutions (e.g., 10M NaOH) for cleaning glassware containing this residue, as nucleophilic attack on the aromatic ring can occur, potentially generating heat or unexpected byproducts. Use dilute bicarbonate or simple organic solvent rinses.[1]

  • Step 2: Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.

    • Liquids (Mother Liquors): Use an HDPE carboy or amber glass bottle.

    • Prohibited: Do not use metal containers (risk of corrosion/reaction over long storage).[1]

Phase 2: Labeling & Segregation
  • Step 3: Label Construction: Attach a hazardous waste label with the following specific details:

    • Chemical Name: 1-(Methylsulfonyl)-2-nitrobenzene (Write out fully; do not use abbreviations).

    • Constituents: 100% (if pure) or list solvent percentages.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • Note: Add "Contains Sulfur/Nitro" in the comments section.

Phase 3: The Triple-Rinse Procedure (For Empty Containers)

If you have used the reagent and are disposing of the original bottle:

  • Rinse 1: Add Acetone (or compatible solvent).[1][9] Shake well. Pour rinsate into Non-Halogenated Organic Waste .

  • Rinse 2: Repeat with Acetone.

  • Rinse 3: Rinse with water.[2][3][5][6][10][7]

  • Final: Deface the label and discard the bottle in glass trash (or chemically contaminated glass trash, per local policy).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of 1-(Methylsulfonyl)-2-nitrobenzene to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(Methylsulfonyl)-2-nitrobenzene StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidPack Package in HDPE/Glass Jar Label: 'Toxic/Irritant' Solid->SolidPack SolventCheck Does Solvent contain Halogens (Cl, Br, F)? Liquid->SolventCheck NonHal Stream A: Non-Halogenated Organic SolventCheck->NonHal No (e.g., Acetone, DMSO) Hal Stream B: Halogenated Organic SolventCheck->Hal Yes (e.g., DCM, Chloroform) Tagging Add Manifest Note: 'Contains Nitro & Sulfur' NonHal->Tagging Hal->Tagging SolidPack->Tagging Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Tagging->Disposal

Figure 1: Decision matrix for segregating 1-(Methylsulfonyl)-2-nitrobenzene waste streams based on physical state and solvent composition.[1]

Emergency Contingencies

In the event of a spill during the disposal process, execute the S.W.I.M. protocol immediately.[1]

  • S - Stop the spill: Upright the container if safe to do so.

  • W - Warn others: Evacuate the immediate area to let dust settle.[1]

  • I - Isolate the area: Close lab doors.

  • M - Minimize exposure: Don PPE (N95 + Goggles).[1]

Spill Cleanup Procedure:

  • Do not dry sweep. Dry sweeping generates dust aerosols (inhalation hazard).[1]

  • Wet Method: Cover the powder with a paper towel dampened with water or polyethylene glycol .[1]

  • Scoop: Carefully scoop the wet material into a disposable container.

  • Wash: Clean the surface with soap and water; collect all wash water into the liquid organic waste container.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 74653, 1-(Methylsulfonyl)-2-nitrobenzene. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(Methylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1694-92-4 Synonyms: 2-Nitrophenyl methyl sulfone; o-Nitrophenyl methyl sulfone Physical State: Solid (Yellow crystals/powder)

Executive Safety Summary

Signal Word: WARNING (Treat as DANGER if in solution with penetrating solvents)

This guide addresses the specific handling requirements for 1-(Methylsulfonyl)-2-nitrobenzene . Unlike its precursor (2-nitrobenzenesulfonyl chloride), this sulfone is not moisture-sensitive, but it presents distinct toxicological risks due to the nitroaromatic moiety.

Primary Hazard Profile:

  • Acute Toxicity (H302): Harmful if swallowed.

  • Irritation (H315, H319, H335): Causes skin, serious eye, and respiratory irritation.[1]

  • Hidden Hazard (Nitroaromatic): Potential for methemoglobinemia (blood toxicity) upon significant absorption, a characteristic shared by many nitro-benzene derivatives.[2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate engineering controls. PPE is the last line of defense.

Control LevelRequirement for 1-(Methylsulfonyl)-2-nitrobenzeneScientific Rationale
Primary Chemical Fume Hood The solid powder is fine and electrostatic; it easily becomes airborne. Inhalation is the fastest route to systemic toxicity.
Secondary Static Dissipation Sulfones are polar; crystals often hold static charge, leading to "jumping" during weighing. Use anti-static guns or weigh inside the hood.
Tertiary Segregation Store away from strong bases (NaOH, KOH). The electron-withdrawing nitro and sulfonyl groups make the ring highly susceptible to nucleophilic attack, potentially causing exothermic decomposition.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Solvent-Matrix" Principle

Crucial Insight: As a solid, this chemical is easily stopped by standard nitrile. However, once dissolved (e.g., in DCM, Acetone, or DMF), the solvent dictates the permeation rate, carrying the toxic nitro-compound through the glove.

State of MatterRecommended Glove MaterialThicknessBreakthrough Time
Solid / Powder Nitrile (Disposable) 0.11 mm (minimum)>480 min (Solid state)
Solution (Ethanol/MeOH) Nitrile (Double Gloved) 0.11 mm x 2~240 min
Solution (DCM/DMF) Silver Shield / Laminate Multi-layer>480 min

Protocol: If handling solutions in Dichloromethane (DCM), standard nitrile gloves degrade in <5 minutes. You must wear a laminate liner (Silver Shield) under a nitrile outer glove for dexterity.

B. Eye & Face Protection[1][3][4][5][6][7][8]
  • Standard Handling: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient for powders that drift.

  • Large Scale (>10g): Face shield required over goggles to protect against splash and projectile glass in case of over-pressurization during synthesis.

C. Respiratory Protection[6][7][9][10][11]
  • In Fume Hood: None required.

  • Outside Hood (Weighing Balance): If a hood balance is unavailable, use a P100 / N95 particulate respirator . The dust is an irritant to the upper respiratory tract.

D. Body Protection[7][9][11][12]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which can melt if a reaction exotherms.

  • Closed-toe Shoes: Leather or chemically resistant synthetic.

PPE Selection Logic Diagram

The following decision tree illustrates the logical flow for selecting PPE based on the experimental state.

PPE_Selection Start Start: Handling 1-(Methylsulfonyl)-2-nitrobenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution StandardPPE Standard PPE: Nitrile Gloves (0.11mm) Splash Goggles Lab Coat Solid->StandardPPE Dust Risk Only SolventCheck Identify Solvent Solution->SolventCheck AggressiveSolvent Aggressive Solvent? (DCM, DMF, THF) SolventCheck->AggressiveSolvent HighRiskPPE High-Risk PPE: Laminate (Silver Shield) Liners Outer Nitrile Gloves Fume Hood Mandatory AggressiveSolvent->HighRiskPPE Yes (Permeation Risk) ModeratePPE Moderate PPE: Double Nitrile Gloves Frequent Change (<30 mins) AggressiveSolvent->ModeratePPE No (e.g., Water, EtOH)

Caption: Logic flow for selecting glove materials based on the "Solvent-Matrix" principle.

Operational Handling Protocol
Step 1: Preparation
  • Verify Fume Hood flow rate (face velocity 80–100 fpm).

  • Clear the working area of "Sharps" (needles/glass) to prevent glove puncture.

  • Static Check: If the powder clings to the spatula, use an ionizing anti-static gun or wipe the spatula with a dryer sheet (if chemically compatible) to discharge.

Step 2: Weighing & Transfer
  • Don PPE: Lab coat -> Goggles -> Gloves.[12]

  • Place the receiving flask inside the secondary container within the hood.

  • Transfer the solid. Do not use a funnel if the powder is clumping; use a wide-mouth powder funnel or paper boat to prevent clogging and "puff-back."

  • Wipe the threads of the bottle with a dry Kimwipe before closing to prevent friction-grinding of nitro-crystals in the cap (low risk for this specific sulfone, but best practice for all nitroaromatics).

Step 3: Reaction Setup[7]
  • If dissolving, add solvent slowly.

  • Exotherm Watch: Nitro-sulfones can participate in Nucleophilic Aromatic Substitution (

    
    ). If adding a nucleophile (amine, thiol, alkoxide), expect heat generation. Have an ice bath ready.
    
Emergency Response & Spill Management
Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[3][4][7][8][13] Do not rub. The crystals are abrasive and irritating.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][7][12] Do not use alcohol/acetone to wash skin; this increases the absorption rate of the nitro compound into the blood.

  • Inhalation: Move to fresh air. If blue discoloration of lips/fingernails occurs (Cyanosis), it indicates methemoglobinemia; seek immediate medical attention.

Spill Cleanup Workflow

Spill_Response SpillStart Spill Detected Assess Assess Size & State SpillStart->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill DryAction 1. Dampen paper towel (Water) 2. Place over powder (Prevent Dust) 3. Scoop into bag DrySpill->DryAction WetAction 1. Cover with Absorbent (Vermiculite) 2. Do NOT use paper towels (Flammability) 3. Scoop into bag WetSpill->WetAction Decon Decontaminate Surface (Soap & Water) DryAction->Decon WetAction->Decon Waste Label: Hazardous Waste (Toxic/Irritant) Decon->Waste

Caption: Step-by-step workflow for containing and cleaning dry vs. wet spills.

Disposal & Waste Streams
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" (if DCM used) or "Non-Halogenated."

  • Incompatibility Warning: Do NOT mix with waste streams containing strong reducing agents (hydrides) or strong bases, as this may degrade the nitro group exothermically.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74586, 1-Methylsulfonyl-2-nitrobenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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